
1-(3-chloro-4-methylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(3-chloro-4-methylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its complex structure, which includes a pyrrolidine ring, a pyridine ring, and a chlorinated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorinated Methylphenyl Group: This step involves the substitution reaction where a chlorinated methylphenyl group is introduced to the pyrrolidine ring.
Attachment of the Pyridine Ring: The final step involves the coupling of the pyridine ring to the pyrrolidine carboxamide structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chloro-4-methylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorinated methylphenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions.
Comparison with Similar Compounds
- 1-(3-chloro-4-methylphenyl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide
- 1-(3-chloro-4-methylphenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide
Uniqueness: 1-(3-chloro-4-methylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is unique due to the specific positioning of the pyridine ring and the chlorinated methylphenyl group
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-4-5-14(8-15(11)18)21-10-12(7-16(21)22)17(23)20-13-3-2-6-19-9-13/h2-6,8-9,12H,7,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKOCDOQYKKIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725238 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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